molecular formula C10H17N3O2 B12109682 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione CAS No. 1384510-57-9

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione

Katalognummer: B12109682
CAS-Nummer: 1384510-57-9
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: QNEUOQMPMZHCQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol . This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione typically involves the reaction of piperidine with a suitable imidazolidine-2,4-dione precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and typically involve:

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dimethyl-5-(piperidin-3-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

1384510-57-9

Molekularformel

C10H17N3O2

Molekulargewicht

211.26 g/mol

IUPAC-Name

3,5-dimethyl-5-piperidin-3-ylimidazolidine-2,4-dione

InChI

InChI=1S/C10H17N3O2/c1-10(7-4-3-5-11-6-7)8(14)13(2)9(15)12-10/h7,11H,3-6H2,1-2H3,(H,12,15)

InChI-Schlüssel

QNEUOQMPMZHCQL-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(C(=O)N1)C)C2CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.